Propargyl-PEG6-Br
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Overview
Description
Propargyl-PEG6-Br is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). It is used to join two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells . This compound is particularly valuable in research and development due to its ability to facilitate the targeted degradation of specific proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG6-Br is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and propargyl bromide. The synthesis typically involves the following steps:
Activation of PEG: PEG is first activated by converting its hydroxyl groups into more reactive intermediates.
Propargylation: The activated PEG is then reacted with propargyl bromide under basic conditions to introduce the propargyl group.
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Propargylation Reaction: The activated PEG is reacted with propargyl bromide in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG6-Br undergoes various chemical reactions, including:
Click Chemistry: It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst and an azide-containing molecule.
Nucleophilic Substitution: Common nucleophiles such as amines or thiols can react with the bromine atom in this compound under basic conditions.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions with azides.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Propargyl-PEG6-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry: Utilized in the development of advanced drug delivery systems and biomedical devices.
Mechanism of Action
Propargyl-PEG6-Br functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Target Protein Binding: The other end of the PROTAC molecule binds to the target protein.
Ubiquitination and Degradation: The PROTAC facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG5-succinimidyl carbonate: Another PEG-based linker used in bioconjugation.
Bromo-PEG2-alcohol: A shorter PEG-based linker with similar reactivity.
Hydroxy-PEG7-Boc: A PEG-based linker with a hydroxyl group instead of a bromine atom.
Uniqueness
Propargyl-PEG6-Br is unique due to its propargyl group, which allows for click chemistry reactions, and its bromine atom, which enables nucleophilic substitution. This dual functionality makes it highly versatile for various applications in research and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSRAOHGSOPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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